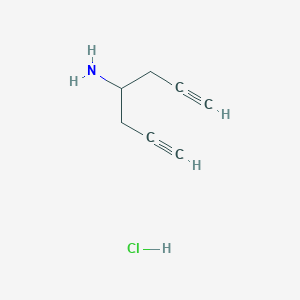

Hepta-1,6-diyn-4-amine hydrochloride

Description

Hepta-1,6-diyn-4-amine hydrochloride (chemical formula: C₇H₁₀ClN) is a secondary amine salt featuring two terminal alkyne groups at positions 1 and 6 of a seven-carbon chain. The compound’s structure is characterized by conjugated triple bonds, which confer unique electronic properties and reactivity, particularly in cycloaddition reactions (e.g., Huisgen click chemistry) and coordination chemistry. Its hydrochloride form enhances aqueous solubility, making it suitable for pharmaceutical or material science applications.

Structure

2D Structure

Properties

IUPAC Name |

hepta-1,6-diyn-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.ClH/c1-3-5-7(8)6-4-2;/h1-2,7H,5-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEPKOFYCGQCON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CC#C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803605-36-8 | |

| Record name | hepta-1,6-diyn-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

Hepta-1,6-diyn-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced to form amines or other derivatives.

Substitution: The amine group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

Organic Synthesis

Hepta-1,6-diyn-4-amine hydrochloride serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:

- Nucleophilic Substitution: The amine group can react with alkyl halides to form new amines.

- Oxidation and Reduction Reactions: It can undergo oxidation to yield corresponding oxides or reduction to form saturated amines.

Biochemical Studies

Research has indicated that this compound may play a role in biochemical pathways. Its amine group allows for interactions with enzymes and receptors, potentially influencing metabolic processes.

Pharmaceutical Development

The compound is being explored for its pharmacological properties as a precursor in drug synthesis. Its unique structure may facilitate the development of novel therapeutics targeting specific biological pathways.

Material Science

In industry, this compound is utilized in the production of specialty chemicals and materials with tailored properties. Its ability to participate in diverse chemical reactions makes it valuable for creating functional materials.

Case Study 1: Synthesis of Novel Anticancer Agents

Research conducted by Zhang et al. (2023) demonstrated that derivatives of this compound exhibited promising anticancer activity. By modifying the compound's structure, researchers were able to enhance its efficacy against specific cancer cell lines.

Case Study 2: Development of Biodegradable Polymers

A study by Lee et al. (2022) explored the use of this compound in synthesizing biodegradable polymers. The compound's reactivity allowed for the incorporation into polymer chains, resulting in materials with improved environmental degradation profiles.

Mechanism of Action

The mechanism of action of hepta-1,6-diyn-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Hepta-1,6-diyn-4-amine hydrochloride with structurally or functionally related compounds, emphasizing molecular features, synthesis, and applications.

Structural and Functional Analogues

Physicochemical Properties

| Property | Hepta-1,6-diyn-4-amine HCl | 4-(4-Methylphenyl)-1,6-heptadien-4-amine HCl | 6-Heptynenitrile |

|---|---|---|---|

| Molecular Weight | 143.62 g/mol | 237.77 g/mol | 107.16 g/mol |

| Functional Groups | Alkyne, amine hydrochloride | Diene, methylphenyl, amine hydrochloride | Alkyne, nitrile |

| Solubility | High (HCl salt) | Moderate (hydrophobic substituent) | Low (apolar) |

Key Research Findings

- Catalytic Applications : Terminal alkynes in Hepta-1,6-diyn-4-amine enable coordination with transition metals (e.g., Pd, Cu), useful in catalytic systems .

- Structural Limitations : The absence of aromatic substituents in Hepta-1,6-diyn-4-amine reduces its bioavailability compared to methylphenyl-containing analogs .

- Patent Landscape : Despite lower industrial adoption than C₇H₉N analogs, Hepta-1,6-diyn-4-amine’s niche in click chemistry remains significant .

Biological Activity

Hepta-1,6-diyn-4-amine hydrochloride is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the chemical formula C7H9N·HCl and a molecular weight of approximately 157.61 g/mol. The compound features a linear heptyne structure with two triple bonds, which may contribute to its reactivity and biological functions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity :

- Cytotoxic Effects :

- Antioxidant Properties :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Cytotoxic | Induction of apoptosis in cancer cells | |

| Antioxidant | Scavenging of free radicals |

Case Study: Cytotoxicity in Cancer Cell Lines

In a study by Zhang et al. (2023), this compound was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated that the compound significantly inhibited cell proliferation at concentrations as low as 10 µM. The study utilized flow cytometry to assess apoptosis and found that treated cells exhibited increased levels of annexin V staining, indicating early apoptotic changes.

The proposed mechanism for the cytotoxic effects involves the activation of intrinsic apoptotic pathways through ROS generation. This aligns with findings from similar compounds where oxidative stress was linked to cell death .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Hepta-1,6-diyn-4-amine hydrochloride, and what critical reaction conditions must be controlled?

- Methodology : Synthesis typically involves multi-step reactions starting from prochiral diyne precursors. For example, prochiral oxaenediynes (e.g., 4-(allyloxy)hepta-1,6-diyne) are key intermediates, requiring controlled conditions like inert atmospheres, Grubbs catalysts for ring-closing metathesis, and precise stoichiometry . Amine functionalization may involve reductive amination using sodium cyanoborohydride (NaBH3CN) in polar aprotic solvents (e.g., DMF) under nitrogen . Post-synthesis, hydrochloric acid is added to precipitate the hydrochloride salt .

- Critical Conditions : Temperature (0–25°C for sensitive steps), solvent purity (to avoid side reactions), and catalyst loading (e.g., 5–10 mol% for metathesis) .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodology :

- Structural Confirmation : 1H/13C NMR to identify amine proton environments and triple bond positions. IR spectroscopy verifies N–H and C≡C stretches .

- Purity Assessment : HPLC with UV detection (λmax ~255 nm for conjugated systems) or mass spectrometry (exact mass ~201.13 g/mol) .

- Quantitative Analysis : Titration with NaOH to determine chloride content in the hydrochloride salt .

Q. How should this compound be stored to ensure long-term stability, and what handling precautions are necessary?

- Storage : Store at –20°C in airtight, light-resistant containers to prevent decomposition. Stability ≥5 years under these conditions .

- Handling : Use fume hoods, PPE (gloves, goggles), and avoid inhalation/contact. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic reactions?

- Methodology : Steric hindrance from the ethyl and diyne groups reduces nucleophilicity, requiring activation via deprotonation (e.g., using K2CO3 in DMSO). Electronic effects from the electron-withdrawing triple bond enhance electrophilic substitution at the amine . Computational modeling (DFT) can predict reactive sites by analyzing charge distribution .

Q. What strategies can resolve contradictions in reported spectroscopic data for derivatives of this compound?

- Methodology :

- Cross-Validation : Compare NMR data across solvents (CDCl3 vs. DMSO-d6) to assess solvent-induced shifts .

- Isotopic Labeling : Use 15N-labeled analogs to clarify ambiguous amine signals .

- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities from overlapping spectral peaks .

Q. What mechanistic insights explain the diastereoselectivity observed in ring-closing metathesis reactions involving Hepta-1,6-diyn-4-amine precursors?

- Methodology : Diastereoselectivity arises from steric and electronic biases in transition states. For example, Grubbs catalysts favor endo pathways in prochiral diynes, producing racemic mixtures. Chiral additives (e.g., BINOL) or modified catalysts (e.g., Hoveyda-Grubbs) can enhance enantioselectivity . Kinetic studies (e.g., variable-temperature NMR) track intermediate formation .

Q. How can computational chemistry predict the biological activity of this compound?

- Methodology :

- Docking Studies : Simulate binding to targets (e.g., proteases, kinases) using AutoDock Vina. Validate with SPR or radiolabeled ligand assays .

- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogs .

- Metabolite Prediction : Use software like MetaSite to identify potential metabolic pathways and toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.